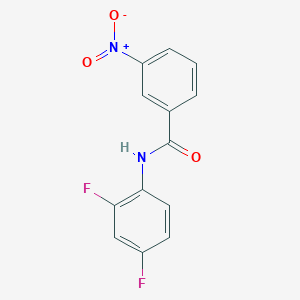

N-(2,4-difluorophenyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitrobenzamide derivatives, including those similar to N-(2,4-difluorophenyl)-3-nitrobenzamide, often involves nucleophilic substitution reactions, cyclization, and other classic organic synthesis techniques. A study by Gakh et al. (2006) discusses the synthetic utilization of polynitroaromatic compounds to create nitro-free benzothiophene derivatives, showcasing methods that could be adapted for synthesizing various nitrobenzamide compounds (Gakh, Zlotin, Kislitsin, & Kucherov, 2006).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been explored through techniques such as X-ray diffraction. Wardell et al. (2006) reported on the isomeric N-(iodophenyl)nitrobenzamides, which form different three-dimensional framework structures, highlighting the influence of substituents on the molecular conformation and interactions (Wardell, Low, Skakle, & Glidewell, 2006).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can include reactions with nucleophiles, electrophiles, and other reagents that facilitate functional group transformations. For example, Saeed et al. (2010) synthesized nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide, demonstrating the compound's reactivity towards metal coordination, which can alter its chemical properties (Saeed, Rashid, Ali, & Hussain, 2010).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Hehir and Gallagher (2023) discussed the crystal structure of a related tri-fluorinated benzamide, providing insights into the compound's solid-state properties and interactions (Hehir & Gallagher, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of this compound research. Studies such as those by Thakral et al. (2020) on antidiabetic agents offer a glimpse into the functional capabilities of nitrobenzamide derivatives, underscoring their potential in medicinal chemistry and beyond (Thakral, Narang, Kumar, & Singh, 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to target mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Mode of Action

Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of mTOR can lead to reduced cell growth and proliferation, while inhibition of EGFR can affect cell differentiation and survival.

Biochemical Pathways

Similarly, EGFR is a part of the MAPK/ERK pathway, which plays a role in cell differentiation .

Result of Action

Based on the identified targets, it can be inferred that the compound may have effects on cell growth, proliferation, differentiation, and survival .

properties

IUPAC Name |

N-(2,4-difluorophenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O3/c14-9-4-5-12(11(15)7-9)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQWPYUOEOCWPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)

![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)

![1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5856461.png)

![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)

![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)

![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)

![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)

![(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5856521.png)